molecular formula C8H11N3O B1424333 N'-Hydroxy-3-(pyridin-3-yl)propanimidamide CAS No. 201546-79-4

N'-Hydroxy-3-(pyridin-3-yl)propanimidamide

Cat. No. B1424333
M. Wt: 165.19 g/mol
InChI Key: MCZTUZRQCUXQGS-UHFFFAOYSA-N
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Patent
US06284779B1

Procedure details

20.1 g (0.15 mol) of 3-(3-pyridyl)propionitrile is dissolved in a mixture of 61 ml of ethanol, and 15 ml of water and 9.5 g (0.14 mol) of hydroxylamine hydrochloride and 21 g (0.15 mol) of K2CO3 are added. After 24 hours at reflux, the solvent is removed in a vacuum, and the residue is extracted twice with ethanol. The extracts are concentrated by evaporation and recrystallized in hot ethanol. 14.1 g (56%) of product is obtained. Melting point 119-121° C.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][C:9]#[N:10])[CH:2]=1.Cl.[NH2:12][OH:13].C([O-])([O-])=O.[K+].[K+]>C(O)C.O>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][C:9](=[N:12][OH:13])[NH2:10])[CH:2]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
20.1 g
Type
reactant
Smiles
N1=CC(=CC=C1)CCC#N
Name
Quantity
9.5 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
21 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
61 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
After 24 hours at reflux
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the solvent is removed in a vacuum
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted twice with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The extracts are concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
recrystallized in hot ethanol

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)CCC(N)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 14.1 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.